molecular formula C9H13NO B3158530 [(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine CAS No. 858796-47-1

[(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine

Cat. No.: B3158530
CAS No.: 858796-47-1
M. Wt: 151.21 g/mol
InChI Key: CBBZLJCSJYBGQU-UHFFFAOYSA-N
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Description

[(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Benzimidazoles : A method for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles was developed, involving intramolecular cyclization and protolytic opening of the furan ring (Stroganova et al., 2013).

  • Creation of Furazan and Pyrazole Derivatives : Studies demonstrated the synthesis of furazan and pyrazole derivatives, highlighting the compound's versatility in forming diverse heterocyclic structures (Kormanov et al., 2017).

  • Formation of Bis(olefin)amine Complexes : Research on bis(olefin)amine complexes with (5-methylfuran-2-yl)methylamine showed potential in homogeneous catalytic reactions and structural studies (Zweifel et al., 2009).

  • Amination, Hydrogenation, and Hydrodeoxygenation : Cobalt nanoparticles facilitated the reductive amination, hydrogenation, and hydrodeoxygenation of 5-hydroxymethylfurfural, using (5-methylfuran-2-yl)methylamine as a key component (Chandrashekhar et al., 2021).

Biological and Pharmacological Studies

  • Evaluation of Antimicrobial and Antioxidant Activities : Compounds containing (5-methylfuran-2-yl)methylamine showed significant antimicrobial and antioxidant properties, suggesting potential in medical applications (Saundane et al., 2013).

  • Cytotoxicity Against Cancer Cells : Derivatives of this compound exhibited cytotoxic effects against cancer cell lines, providing insights into potential therapeutic applications (Shankar et al., 2017).

  • Analysis of Fluorescence Effects : Studies focused on fluorescence effects in bio-active derivatives of this compound, highlighting its potential in spectroscopic applications (Matwijczuk et al., 2018).

Material Science and Energetic Materials

  • Crystal Structure Analysis : Investigations into the crystal structure of energetic material precursors revealed insights into molecular interactions and stability, applicable in material sciences (Zhu et al., 2021).

  • Development of Novel Functionalities : The introduction of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties in the synthesis of thiadiazol-2-amines demonstrated the potential for creating novel functionalities in chemical compounds (Tahghighi et al., 2012).

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-6-10-7-9-5-4-8(2)11-9/h3-5,10H,1,6-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBZLJCSJYBGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.